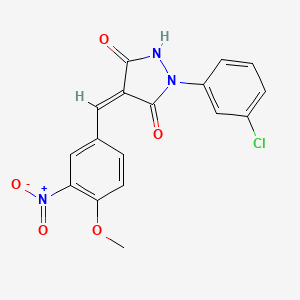![molecular formula C14H13BrN2O3S B3567267 N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567267.png)
N-(4-{[(2-bromophenyl)amino]sulfonyl}phenyl)acetamide
Descripción general
Descripción
Mecanismo De Acción
BPA exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, BPA reduces the production of prostaglandins, thereby reducing inflammation and pain. BPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
BPA has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BPA reduces the production of prostaglandins, which are involved in inflammation and pain. BPA also induces apoptosis in cancer cells by activating the caspase pathway. BPA reduces oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA has several advantages for lab experiments, including its low toxicity and high solubility in water. BPA is also stable under various conditions, making it suitable for long-term storage. However, BPA has several limitations, including its low yield during synthesis and its limited availability in the market.
Direcciones Futuras
BPA has several potential future directions in scientific research, including its use as a therapeutic agent in various diseases. BPA can be further studied for its anti-inflammatory and anti-cancer properties, and its potential use in the treatment of neurodegenerative disorders. BPA can also be modified to enhance its pharmacological properties, including its potency and selectivity.
Conclusion
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA has been synthesized using various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. BPA exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. BPA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, BPA has several limitations, including its low yield during synthesis and limited availability in the market. BPA has several potential future directions in scientific research, including its use as a therapeutic agent in various diseases and modification to enhance its pharmacological properties.
Aplicaciones Científicas De Investigación
BPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. BPA has been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. BPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[4-[(2-bromophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKXBJRBWNNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3567189.png)
![2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3567198.png)
![2-{[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B3567200.png)
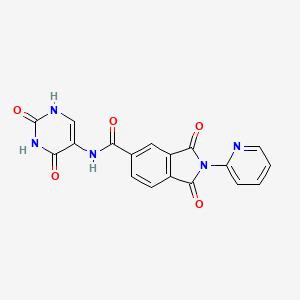
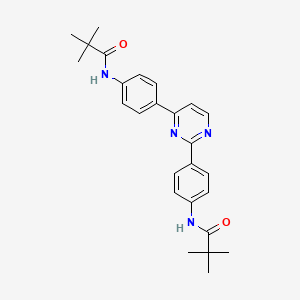
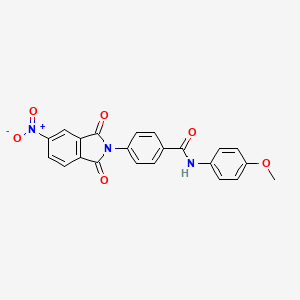
![6,7-dimethoxy-1-(3-nitrophenyl)-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran]](/img/structure/B3567238.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3567247.png)
![4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3567252.png)
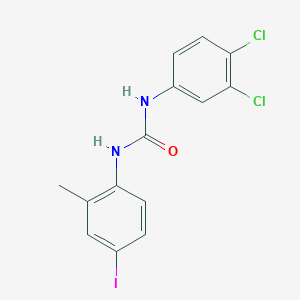
![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3567261.png)
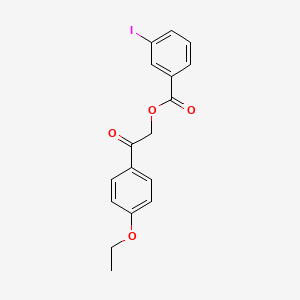
![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)
